molecular formula C14H20N2O3 B6527550 tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 954232-19-0

tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B6527550
CAS No.: 954232-19-0
M. Wt: 264.32 g/mol
InChI Key: LTDWMQYBAFBZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is an organic compound commonly used in laboratory research and industrial applications. It is known for its unique structure, which includes a pyrrolidine ring and a pyridinyl group, making it a valuable intermediate in the synthesis of various chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and pyridin-4-ol. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes, including the use of protective groups and purification techniques to ensure high yield and purity. The compound is often produced in bulk quantities for use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidinyl derivatives, and substituted pyridinyl compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridinyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

Tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a pyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-pyridin-4-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDWMQYBAFBZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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